Cas no 2172004-08-7 (tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate)

Tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate is a specialized carbamate derivative featuring both a chlorosulfonyl and a fluorophenyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive chlorosulfonyl group, which enables further functionalization, and the tert-butyl carbamate protecting group, which offers stability under various conditions. The 3-fluorophenyl substituent enhances its utility in designing bioactive molecules. Its well-defined structure and high purity make it suitable for precise synthetic applications, particularly in the development of sulfonamide-based compounds. The product is typically handled under controlled conditions due to the reactivity of the chlorosulfonyl group.
tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate structure
2172004-08-7 structure
Product name:tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate
CAS No:2172004-08-7
MF:C13H17ClFNO4S
MW:337.794785261154
CID:6062642
PubChem ID:165736048

tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate
    • EN300-1577731
    • tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
    • 2172004-08-7
    • Inchi: 1S/C13H17ClFNO4S/c1-13(2,3)20-12(17)16(7-8-21(14,18)19)11-6-4-5-10(15)9-11/h4-6,9H,7-8H2,1-3H3
    • InChI Key: URTVUIBAVMNRKO-UHFFFAOYSA-N
    • SMILES: ClS(CCN(C1C=CC=C(C=1)F)C(=O)OC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 337.0550851g/mol
  • Monoisotopic Mass: 337.0550851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 458
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 72.1Ų

tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1577731-5.0g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
5g
$5854.0 2023-06-04
Enamine
EN300-1577731-10.0g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
10g
$8680.0 2023-06-04
Enamine
EN300-1577731-50mg
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
50mg
$1696.0 2023-09-24
Enamine
EN300-1577731-100mg
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
100mg
$1777.0 2023-09-24
Enamine
EN300-1577731-250mg
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
250mg
$1858.0 2023-09-24
Enamine
EN300-1577731-0.25g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
0.25g
$1858.0 2023-06-04
Enamine
EN300-1577731-1.0g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
1g
$2019.0 2023-06-04
Enamine
EN300-1577731-5000mg
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
5000mg
$5854.0 2023-09-24
Enamine
EN300-1577731-1000mg
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
1000mg
$2019.0 2023-09-24
Enamine
EN300-1577731-2500mg
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-(3-fluorophenyl)carbamate
2172004-08-7
2500mg
$3957.0 2023-09-24

Additional information on tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate

tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate: A Comprehensive Overview

tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate (CAS No. 2172004-08-7) is a highly specialized organic compound with significant applications in various industrial and chemical sectors. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a chlorosulfonyl group, and a 3-fluorophenyl group. These functional groups contribute to its versatility and reactivity, making it a valuable component in modern chemical synthesis.

The tert-butyl carbamate group in this compound plays a crucial role in stabilizing the molecule and enhancing its solubility properties. This feature is particularly advantageous in applications where controlled release or sustained activity is required. Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials, such as biodegradable polymers and specialty surfactants.

The presence of the chlorosulfonyl group introduces strong electron-withdrawing effects, which significantly influence the compound's reactivity. This makes it an excellent candidate for use in electrophilic substitution reactions and other transformations that require high reactivity. Researchers have demonstrated that this compound can be effectively utilized in the preparation of novel agrochemicals, where its ability to enhance pest resistance has been widely recognized.

The 3-fluorophenyl group adds another layer of complexity to the molecule, contributing to its aromatic stability and electronic properties. This feature has been leveraged in the development of pharmaceutical intermediates, where precise control over molecular interactions is essential. Recent advancements in medicinal chemistry have explored the potential of this compound as a building block for designing bioactive molecules with improved pharmacokinetic profiles.

From a synthetic perspective, the preparation of tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the key intermediates required for this synthesis. These methods not only enhance yield but also minimize environmental impact, aligning with current green chemistry principles.

One of the most promising applications of this compound lies in its use as an intermediate in the production of advanced coatings and adhesives. Its unique combination of functional groups allows for tailored surface properties, such as enhanced adhesion and corrosion resistance. Recent studies have demonstrated its effectiveness in improving the durability of automotive coatings under extreme environmental conditions.

In addition to its industrial applications, tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate has also found utility in academic research as a model compound for studying complex molecular interactions. Its structure provides an ideal platform for investigating topics such as supramolecular chemistry, catalysis, and materials science. Researchers have utilized this compound to develop innovative sensors for detecting trace amounts of hazardous gases, showcasing its potential in environmental monitoring technologies.

From an environmental standpoint, understanding the fate and behavior of this compound in natural systems is critical for ensuring sustainable practices. Studies have shown that under aerobic conditions, this compound undergoes rapid biodegradation, reducing its persistence in aquatic environments. However, further research is needed to fully characterize its behavior under varying environmental conditions.

In conclusion, tert-butyl N-2-(chlorosulfonyl)ethyl-N-(3-fluorophenyl)carbamate (CAS No. 2172004-08-7) represents a versatile and multifaceted compound with wide-ranging applications across various industries. Its unique structural features and reactivity make it an invaluable tool for researchers and engineers alike. As advancements in synthetic methodologies and materials science continue to unfold, this compound is poised to play an even more prominent role in shaping future innovations.

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